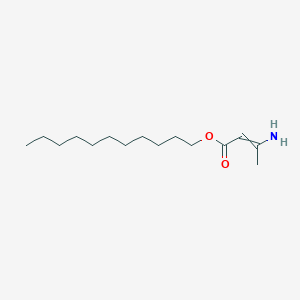

Undecyl 3-aminobut-2-enoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

88284-43-9 |

|---|---|

Molecular Formula |

C15H29NO2 |

Molecular Weight |

255.40 g/mol |

IUPAC Name |

undecyl 3-aminobut-2-enoate |

InChI |

InChI=1S/C15H29NO2/c1-3-4-5-6-7-8-9-10-11-12-18-15(17)13-14(2)16/h13H,3-12,16H2,1-2H3 |

InChI Key |

ADMFLNJQYXSKSU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCOC(=O)C=C(C)N |

Origin of Product |

United States |

Foundational & Exploratory

Undecyl 3-aminobut-2-enoate chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Undecyl 3-aminobut-2-enoate is an organic compound belonging to the class of β-enamino esters. While specific experimental data for this long-chain ester is limited in publicly available literature, this guide provides a comprehensive overview of its predicted chemical and physical properties, extrapolated from data on related short-chain alkyl 3-aminobut-2-enoates and general principles of organic chemistry. This document also outlines a general synthetic protocol and discusses the potential reactivity of the title compound, making it a valuable resource for researchers interested in its synthesis and potential applications.

Chemical Properties and Structure

This compound possesses a characteristic enamine-ester functional group arrangement, which dictates its chemical behavior. The molecule features a carbon-carbon double bond conjugated with both an amino group and a carbonyl group of the ester. This extended conjugation influences the electron density distribution across the molecule, rendering it a versatile intermediate in organic synthesis.

Predicted Physicochemical Properties:

Due to the presence of the long undecyl chain, it is anticipated that this compound will be a non-polar, viscous liquid or a low-melting solid at room temperature. The solubility in polar solvents like water is expected to be very low, while it should be readily soluble in common non-polar organic solvents such as toluene, hexanes, and diethyl ether.

| Property | Predicted Value |

| Molecular Formula | C₁₅H₂₉NO₂ |

| Molecular Weight | 255.40 g/mol |

| Appearance | Colorless to pale yellow liquid or low-melting solid |

| Boiling Point | Expected to be significantly higher than shorter-chain analogs (e.g., ethyl ester ~210-215 °C) |

| Melting Point | Expected to be near or slightly above room temperature |

| Density | Predicted to be less than 1 g/mL |

| Solubility | Insoluble in water; Soluble in non-polar organic solvents |

Table 1: Predicted Physicochemical Properties of this compound.

Synthesis and Experimental Protocols

A general and widely applicable method for the synthesis of β-enamino esters involves the condensation reaction between a β-keto ester and an amine. In the case of this compound, the reaction would be between undecyl acetoacetate and ammonia or an ammonia equivalent.

General Synthetic Protocol:

-

Reaction Setup: To a solution of undecyl acetoacetate in a suitable solvent (e.g., toluene or ethanol), add a source of ammonia (e.g., ammonium acetate, or bubbling ammonia gas).

-

Catalyst (Optional): An acid catalyst, such as p-toluenesulfonic acid, can be added to facilitate the reaction.

-

Reaction Conditions: The reaction mixture is typically heated to reflux. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then purified, typically by vacuum distillation or column chromatography on silica gel, to yield the pure this compound.

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is governed by the interplay of the enamine and ester functionalities. β-Enamino esters are versatile building blocks in organic synthesis.[1][2]

-

Nucleophilicity: The β-carbon of the enamino ester is nucleophilic due to the electron-donating effect of the nitrogen atom. This allows for reactions with various electrophiles.

-

Electrophilicity: The carbonyl carbon of the ester group is electrophilic and can be attacked by nucleophiles, leading to transesterification or amidation reactions under appropriate conditions.

-

Cyclization Reactions: β-Enamino esters are valuable precursors for the synthesis of a wide range of heterocyclic compounds, such as pyridines, pyrimidines, and pyrazoles, through reactions with bifunctional reagents.[1]

Caption: Reactivity profile of this compound.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, general precautions for handling similar organic chemicals should be followed. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

This compound is a long-chain enamino ester with potential applications as a synthetic intermediate. Although specific experimental data is scarce, its properties and reactivity can be reasonably predicted based on the behavior of related compounds. This guide provides a foundational understanding for researchers and professionals in drug development and organic synthesis, enabling them to explore the potential of this and similar molecules in their work. Further experimental investigation is warranted to fully characterize its chemical and physical properties.

References

Structure Elucidation of Undecyl 3-aminobut-2-enoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical guide on the structure elucidation of Undecyl 3-aminobut-2-enoate. Due to the limited availability of direct experimental data for this specific long-chain ester, this guide presents a predictive approach based on the known characteristics of analogous compounds, such as methyl and ethyl 3-aminobut-2-enoate. The synthesis, predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), and a systematic workflow for structural confirmation are outlined. This guide is intended to serve as a comprehensive resource for researchers involved in the synthesis and characterization of novel enoate compounds.

Introduction

This compound is an organic compound belonging to the class of enamine esters. These molecules are characterized by an amine group and an ester group conjugated with a carbon-carbon double bond. This structural motif makes them versatile intermediates in organic synthesis, particularly in the preparation of heterocyclic compounds and molecules of pharmaceutical interest. The undecyl group, a long alkyl chain, imparts significant lipophilicity to the molecule, which can be a desirable property in drug design and development for modulating solubility and bioavailability.

The elucidation of the precise chemical structure of newly synthesized compounds is a critical step in chemical research and drug development. This guide provides a systematic approach to confirming the structure of this compound through a combination of spectroscopic techniques.

Proposed Synthesis

A common and straightforward method for the synthesis of 3-aminobut-2-enoates is the reaction of a β-ketoester with an amine source, typically ammonia or an ammonium salt. For the synthesis of this compound, undecyl acetoacetate would be the key starting material.

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Experimental Protocol:

-

Reaction Setup: To a solution of undecyl acetoacetate (1 equivalent) in a suitable solvent such as toluene or ethanol, add a source of ammonia. An excess of aqueous ammonia or the use of ammonium acetate can be employed.

-

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours to drive the condensation reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed with water and brine to remove any unreacted ammonia and salts. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound.

Structure Elucidation Workflow

The confirmation of the chemical structure of the synthesized this compound would proceed through a series of spectroscopic analyses.

Caption: Workflow for the structure elucidation of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of its structural features and comparison with related compounds.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.55 | s | 1H | =CH |

| ~4.05 | t, J = 6.8 Hz | 2H | -OCH₂- |

| ~1.90 | s | 3H | =C-CH₃ |

| ~1.60 | quint, J = 7.2 Hz | 2H | -OCH₂CH₂ - |

| ~1.25 | br s | 16H | -(CH₂)₈- |

| ~0.88 | t, J = 6.8 Hz | 3H | -CH₃ (undecyl) |

| ~4.8 (broad) | br s | 2H | -NH₂ |

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~170.5 | C=O |

| ~160.0 | =C -NH₂ |

| ~83.0 | =CH |

| ~64.5 | -OCH₂- |

| ~31.9 | -CH₂- (undecyl, α to O) |

| ~29.6 | -(CH₂)₇- (undecyl) |

| ~29.3 | -(CH₂)₇- (undecyl) |

| ~28.7 | -(CH₂)₇- (undecyl) |

| ~25.9 | -(CH₂)₇- (undecyl) |

| ~22.7 | -CH₂ CH₃ (undecyl) |

| ~19.5 | =C-CH₃ |

| ~14.1 | -CH₃ (undecyl) |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group |

| 3450-3300 (two bands) | N-H stretch (amine) |

| 2955, 2850 | C-H stretch (alkane) |

| 1650 | C=O stretch (ester, conjugated) |

| 1610 | C=C stretch (alkene) |

| 1560 | N-H bend (amine) |

| 1270 | C-O stretch (ester) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 255.22 | [M]⁺ (Molecular Ion) |

| 240.19 | [M-CH₃]⁺ |

| 100.07 | [CH₃C(NH₂)=CHCO]⁺ |

| 84.06 | [CH₃C(NH₂)=CH]⁺ |

| 155.15 | [C₁₁H₂₃]⁺ (Undecyl cation) |

Detailed Methodologies for Key Experiments

5.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: For ¹H NMR, acquire data with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans. For ¹³C NMR, acquire data with a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 scans.

-

2D NMR: To further confirm the structure, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) should be performed to establish proton-proton and proton-carbon correlations, respectively.

5.2 Infrared (IR) Spectroscopy

-

Sample Preparation: A thin film of the neat liquid sample can be prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Instrumentation: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the sample over a range of 4000-400 cm⁻¹. Acquire 16 scans and perform a background subtraction using the spectrum of the clean plates.

5.3 Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Analyze the sample using a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass-to-charge (m/z) range of 50-500. High-resolution mass spectrometry (HRMS) should be used to determine the exact mass and confirm the elemental composition.

Conclusion

The structural elucidation of this compound can be confidently achieved through a combination of synthesis and spectroscopic analysis. The predicted data in this guide, derived from the known properties of similar compounds, provides a robust framework for the confirmation of its structure. The detailed experimental protocols offer a clear path for researchers to follow in their characterization of this and related long-chain enoate compounds. The successful synthesis and characterization of such molecules will pave the way for their exploration in various applications, including drug discovery and materials science.

Spectroscopic Data Analysis of 3-Aminobut-2-enoate Esters: A Technical Guide

This technical guide provides a detailed summary of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for methyl 3-aminobut-2-enoate. The information is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for the characterization of this class of compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for methyl 3-aminobut-2-enoate.

Table 1: ¹H NMR Spectroscopic Data for Methyl 3-aminobut-2-enoate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.89 | Singlet | 3H | CH₃ -C= |

| 3.56 | Singlet | 3H | O-CH₃ |

| 4.47 | Singlet | 1H | =CH - |

| ~6.5 (broad) | Singlet | 2H | NH₂ |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for Methyl 3-aminobut-2-enoate

| Chemical Shift (δ) ppm | Assignment |

| 19.1 | C H₃-C= |

| 50.0 | O-C H₃ |

| 82.5 | =C H- |

| 160.2 | C =CH |

| 170.8 | C =O |

Solvent: CDCl₃

Table 3: IR Spectroscopic Data for Methyl 3-aminobut-2-enoate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3438, 3324 | Strong, Sharp | N-H Stretch (amine) |

| 2948 | Medium | C-H Stretch (aliphatic) |

| 1660 | Strong | C=O Stretch (ester) |

| 1614 | Strong | C=C Stretch (alkene) |

| 1570 | Strong | N-H Bend (amine) |

| 1265 | Strong | C-O Stretch (ester) |

Sample Preparation: KBr Pellet

Table 4: Mass Spectrometry Data for Methyl 3-aminobut-2-enoate

| m/z | Relative Intensity (%) | Assignment |

| 115 | 65 | [M]⁺ (Molecular Ion) |

| 100 | 40 | [M - CH₃]⁺ |

| 84 | 100 | [M - OCH₃]⁺ |

| 56 | 85 | [M - COOCH₃]⁺ |

| 42 | 75 | [CH₃-C=NH]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a small organic molecule like methyl 3-aminobut-2-enoate.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of approximately 5-10 mg of the compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is typically acquired on a 300 or 400 MHz spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and the collection of 16-64 scans. The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument, typically operating at 75 or 100 MHz. Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then compressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment is first recorded. The sample spectrum is then acquired, typically by co-adding 16-32 scans over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. The final spectrum is presented as percent transmittance versus wavenumber.

2.3 Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: For a volatile and thermally stable compound like methyl 3-aminobut-2-enoate, Electron Ionization (EI) is a common method. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector records the abundance of each ion, and the data is plotted as a mass spectrum of relative intensity versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound.

An In-depth Technical Guide to the Physical and Chemical Properties of Alkyl 3-Aminobut-2-enoates, with a Focus on Undecyl 3-aminobut-2-enoate Analogs

This technical guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the core physical and chemical properties, experimental protocols, and potential applications of alkyl 3-aminobut-2-enoates.

Physical Properties

The physical properties of alkyl 3-aminobut-2-enoates are influenced by the length of the alkyl chain. While specific data for the undecyl ester is unavailable, the properties of the methyl and ethyl esters provide a foundational understanding. It is expected that Undecyl 3-aminobut-2-enoate would be a solid at room temperature with a higher melting point and boiling point compared to its shorter-chain counterparts due to increased van der Waals forces. Its solubility in nonpolar organic solvents would likely be greater, while its solubility in water would be significantly lower.

| Property | Methyl 3-aminobut-2-enoate | Ethyl 3-aminobut-2-enoate | This compound (Predicted) |

| Molecular Formula | C5H9NO2[1][2] | C6H11NO2[3][4] | C15H29NO2 |

| Molecular Weight | 115.13 g/mol [1][2] | 129.16 g/mol [3][4] | 255.40 g/mol |

| Melting Point | 82 °C | 33-35 °C | Higher than ethyl ester |

| Boiling Point | Not readily available | 210-215 °C | Higher than ethyl ester |

| Density | Not readily available | 1.022 g/cm³ | Lower than ethyl ester |

| Appearance | Colorless prisms[1] | Solid[3] | Waxy solid |

| Solubility | Soluble in ethyl acetate[1] | Soluble in water (26 g/L at 25°C) | Insoluble in water, soluble in organic solvents |

Chemical Properties and Reactivity

Alkyl 3-aminobut-2-enoates are enamines, a class of compounds characterized by the presence of an amino group attached to a double bond. This functionality governs their chemical reactivity.

Enamine Reactivity: The nitrogen atom's lone pair of electrons delocalizes into the carbon-carbon double bond, making the α-carbon nucleophilic.[5] This allows alkyl 3-aminobut-2-enoates to participate in a variety of carbon-carbon bond-forming reactions. They are versatile intermediates in organic synthesis.[6]

Stability: Enamines are generally more stable than their corresponding enols. The stability of β-ketoester derived enamines, such as alkyl 3-aminobut-2-enoates, is influenced by factors like intramolecular hydrogen bonding and conjugation.[7][8] They can be hydrolyzed back to the corresponding β-ketoester and amine under acidic conditions.[5]

Hantzsch Dihydropyridine Synthesis: One of the most significant applications of alkyl 3-aminobut-2-enoates is in the Hantzsch dihydropyridine synthesis.[9][10][11] In this multi-component reaction, an alkyl 3-aminobut-2-enoate (formed in situ from a β-ketoester and ammonia or an ammonium salt) reacts with an aldehyde and another equivalent of the β-ketoester to form a dihydropyridine.[9][10][11] Dihydropyridines are a critical class of compounds in medicinal chemistry, with many acting as calcium channel blockers used to treat hypertension.[10]

Experimental Protocols

General Synthesis of Alkyl 3-Aminobut-2-enoates

A common method for the synthesis of alkyl 3-aminobut-2-enoates involves the reaction of the corresponding alkyl acetoacetate with an amine source, typically ammonia or an ammonium salt.[1]

Materials:

-

Alkyl acetoacetate (e.g., undecyl acetoacetate)

-

Ammonium acetate or ammonia gas

-

Anhydrous solvent (e.g., ethanol, methanol, or toluene)

-

Dean-Stark apparatus (for azeotropic removal of water, optional)

Procedure:

-

Dissolve the alkyl acetoacetate in the chosen anhydrous solvent in a round-bottom flask.

-

Add a molar excess of the amine source (e.g., ammonium acetate).

-

If using a solvent like toluene, equip the flask with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the pure alkyl 3-aminobut-2-enoate.

High-Performance Liquid Chromatography (HPLC) Analysis

A reverse-phase HPLC method can be employed for the analysis of alkyl 3-aminobut-2-enoates, as demonstrated for methyl 3-aminobut-2-enoate.[2]

Instrumentation:

-

HPLC system with a UV detector

-

Reverse-phase C18 column

Mobile Phase:

-

A mixture of acetonitrile and water.[2]

-

For mass spectrometry (MS) compatible methods, a volatile acid like formic acid can be used as an additive. For non-MS applications, phosphoric acid can be used.[2]

Procedure:

-

Prepare a standard solution of the alkyl 3-aminobut-2-enoate of known concentration in the mobile phase.

-

Prepare the sample solution by dissolving the compound in the mobile phase.

-

Set the flow rate and column temperature.

-

Inject the standard and sample solutions into the HPLC system.

-

Monitor the elution of the compound using the UV detector at an appropriate wavelength.

-

The retention time and peak area can be used for qualitative and quantitative analysis.

Mandatory Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. Methyl 3-aminobut-2-enoate | SIELC Technologies [sielc.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. GSRS [precision.fda.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Bond Energies of Enamines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 11. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

Undecyl 3-aminobut-2-enoate molecular weight and formula

This guide provides a detailed analysis of the molecular properties of Undecyl 3-aminobut-2-enoate, a compound of interest for researchers and professionals in the field of drug development and organic synthesis. Due to the limited direct experimental data on this specific ester, this document extrapolates its fundamental properties from closely related compounds and outlines a hypothetical framework for its synthesis and characterization.

Core Molecular Data

The chemical formula and molecular weight of this compound have been determined based on its constituent parts: the undecyl group and the 3-aminobut-2-enoate moiety. The data is presented in a structured format for clarity and ease of comparison.

| Property | Value |

| Molecular Formula | C15H29NO2 |

| Molecular Weight | 255.40 g/mol |

Hypothetical Synthesis and Analysis Workflow

The synthesis of this compound can be conceptualized as a transesterification reaction or a direct esterification. A plausible experimental workflow for its synthesis, purification, and analysis is outlined below. This protocol is a generalized representation and would require optimization for specific laboratory conditions.

Experimental Protocol

Objective: To synthesize and characterize this compound.

Materials:

-

Ethyl 3-aminobut-2-enoate

-

Undecyl alcohol (1-Undecanol)

-

A suitable acid or base catalyst (e.g., p-toluenesulfonic acid or sodium methoxide)

-

An appropriate solvent (e.g., Toluene)

-

Standard laboratory glassware for reflux and distillation

-

Rotary evaporator

-

Chromatography equipment (e.g., column chromatography with silica gel)

-

Analytical instrumentation (e.g., NMR spectrometer, Mass spectrometer, IR spectrometer)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine ethyl 3-aminobut-2-enoate, a molar excess of undecyl alcohol, a catalytic amount of p-toluenesulfonic acid, and toluene as the solvent.

-

Reaction Execution: Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of the ethanol-toluene azeotrope in the Dean-Stark trap. Continue the reflux until no more ethanol is evolved.

-

Work-up: After cooling the reaction mixture to room temperature, wash it with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by column chromatography on silica gel to isolate the pure this compound.

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the functional groups present.

-

Visualizing the Workflow

The logical flow of the synthesis and analysis process is depicted in the following diagram, generated using the DOT language.

Undecyl 3-aminobut-2-enoate: A Comprehensive Reactivity Profile for Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Undecyl 3-aminobut-2-enoate, a long-chain alkyl β-aminoenoate, represents a versatile scaffold in organic synthesis with significant potential in medicinal chemistry and drug development. Its reactivity is primarily characterized by the nucleophilic nature of the β-carbon, a consequence of the electron-donating amino group in conjugation with the ester moiety. This guide provides a detailed examination of the reactivity profile of this compound, drawing upon the established chemistry of related β-aminoenoates and vinylogous amides. Key reaction classes, including alkylation, acylation, Michael additions, and cycloaddition reactions for the synthesis of heterocyclic structures, are discussed. This document aims to serve as a comprehensive resource, providing quantitative data, detailed experimental protocols, and visual diagrams to facilitate its application in contemporary research and development.

Core Reactivity Principles

The fundamental reactivity of this compound is dictated by the electronic interplay within its β-aminoenoate functional group. The lone pair of electrons on the nitrogen atom participates in resonance with the carbon-carbon double bond and the carbonyl group of the ester. This delocalization of electron density increases the nucleophilicity of the β-carbon, making it the primary site of attack for a wide range of electrophiles.

This resonance-driven nucleophilicity is a key characteristic of enamines and vinylogous amides, positioning this compound as a potent and versatile building block in organic synthesis. The extended undecyl chain introduces lipophilicity, a property that can be strategically exploited in the design of bioactive molecules to enhance membrane permeability and target engagement.

Caption: Resonance delocalization in the β-aminoenoate system.

Synthesis of this compound

The synthesis of this compound can be achieved through the condensation of undecyl acetoacetate with ammonia or an ammonia equivalent. This reaction is a standard method for the preparation of β-aminoenoates.

General Experimental Protocol: Synthesis of Alkyl 3-aminobut-2-enoates

This protocol is adapted for a generic long-chain alkyl 3-aminobut-2-enoate and can be specifically applied to the synthesis of the undecyl derivative.

Materials:

-

Undecyl acetoacetate (1 equivalent)

-

Ammonium acetate (1.5 equivalents)

-

Toluene

-

Dean-Stark apparatus

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stir bar, add undecyl acetoacetate (1 eq.), ammonium acetate (1.5 eq.), and toluene.

-

Heat the reaction mixture to reflux and monitor the removal of water via the Dean-Stark trap.

-

Continue refluxing until no more water is collected (typically 4-6 hours).

-

Allow the reaction mixture to cool to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

Dissolve the crude residue in a minimal amount of dichloromethane and purify by column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate.

-

Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield this compound.

Key Reaction Classes and Quantitative Data

The nucleophilic β-carbon of this compound engages in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The following sections detail the most significant reaction types, supported by quantitative data from analogous systems.

Alkylation Reactions

Alkylation of the β-carbon can be achieved using various alkylating agents, such as alkyl halides. These reactions typically proceed via an SN2 mechanism.

| Entry | Alkyl Halide | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Methyl Iodide | K2CO3 | DMF | 80 | 85 |

| 2 | Benzyl Bromide | NaH | THF | 60 | 92 |

| 3 | Allyl Bromide | Cs2CO3 | Acetonitrile | 70 | 88 |

Data presented is representative for the alkylation of ethyl 3-aminobut-2-enoate and is expected to be comparable for the undecyl ester.

Acylation Reactions

Acylation with acid chlorides or anhydrides provides access to β-dicarbonyl compounds, which are valuable synthetic intermediates.

| Entry | Acylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Acetyl Chloride | Pyridine | CH2Cl2 | 0 to rt | 90 |

| 2 | Benzoyl Chloride | Triethylamine | Toluene | 80 | 85 |

| 3 | Acetic Anhydride | DMAP (cat.) | CH2Cl2 | rt | 95 |

Data presented is representative for the acylation of ethyl 3-aminobut-2-enoate and is expected to be comparable for the undecyl ester.

Michael Addition Reactions

As a soft nucleophile, this compound readily undergoes Michael (1,4-conjugate) addition to α,β-unsaturated carbonyl compounds and other Michael acceptors.[1][2]

| Entry | Michael Acceptor | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 1 | Methyl vinyl ketone | None | Neat | 100 | 75 |

| 2 | Acrylonitrile | Proline | DMSO | rt | 82 |

| 3 | Diethyl maleate | DBU | THF | 60 | 78 |

Data presented is representative for the Michael addition of various enamines and is expected to be analogous for this compound.

References

Navigating the Solubility Landscape of Undecyl 3-aminobut-2-enoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Undecyl 3-aminobut-2-enoate, a long-chain ester derivative of 3-aminobut-2-enoic acid, holds potential interest in various chemical and pharmaceutical research domains. A critical physicochemical parameter governing its utility is its solubility in organic solvents. This technical guide addresses the notable absence of publicly available quantitative solubility data for this compound. In lieu of specific data, this document provides a comprehensive framework for researchers to systematically determine its solubility. The guide outlines a detailed, generalized experimental protocol based on the gold-standard shake-flask method, discusses theoretical considerations for solubility prediction, and presents a structured template for data presentation. Furthermore, a logical workflow for solubility determination is visualized to aid in experimental design.

Introduction: The Solubility Challenge

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a fundamental property that influences its bioavailability, formulation, and processability. For a novel or sparsely studied compound like this compound, empirical determination of solubility is a prerequisite for its advancement in research and development. This guide serves as a practical resource for scientists and researchers to navigate the process of determining the solubility of this and other similar organic molecules.

Predicting Solubility: A Theoretical Approach

In the absence of experimental data, the principle of "like dissolves like" provides a qualitative prediction of solubility.[1][2] Polar compounds tend to dissolve in polar solvents, while non-polar compounds are more soluble in non-polar solvents.[1][2]

Molecular Structure of this compound:

The structure of this compound consists of a polar head group (the 3-aminobut-2-enoate moiety) and a long, non-polar alkyl tail (the undecyl chain). The presence of the amino and ester functional groups in the head introduces polarity and the capacity for hydrogen bonding. Conversely, the eleven-carbon undecyl chain is hydrophobic and will dominate the molecule's interaction with non-polar solvents.

Expected Solubility Profile:

Based on its structure, this compound is expected to exhibit the following solubility characteristics:

-

High solubility in non-polar to moderately polar organic solvents such as alkanes (e.g., hexane, heptane), aromatic hydrocarbons (e.g., toluene), and chlorinated solvents (e.g., dichloromethane, chloroform). The long alkyl chain will facilitate strong van der Waals interactions with these solvents.

-

Moderate solubility in more polar organic solvents like ethers (e.g., diethyl ether, tetrahydrofuran) and esters (e.g., ethyl acetate).

-

Limited solubility in highly polar protic solvents such as lower alcohols (e.g., methanol, ethanol) and water. While the polar head group can interact with these solvents, the large hydrophobic tail will hinder dissolution.

Experimental Determination of Solubility: A Detailed Protocol

The saturation shake-flask (SSF) method is the gold standard for determining equilibrium solubility due to its simplicity and ability to achieve true thermodynamic equilibrium.[3] The following protocol is a generalized procedure that can be adapted for this compound.

Materials and Equipment:

-

This compound (solute)

-

A range of organic solvents of known purity

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

A suitable analytical method for concentration determination (e.g., HPLC, UV-Vis spectroscopy, GC)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Solvent: Select a range of organic solvents covering a spectrum of polarities.

-

Addition of Excess Solute: To a vial, add a known volume of the selected solvent. Then, add an excess amount of this compound to the solvent to create a suspension. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.[3]

-

Equilibration: Seal the vials and place them in a constant temperature shaker. Agitate the suspensions at a controlled temperature (e.g., 25 °C or 37 °C) until equilibrium is reached. The time to reach equilibrium should be determined preliminarily by measuring the concentration at different time points (e.g., 24, 48, 72 hours) until the concentration of the solute in the solution remains constant.[4]

-

Phase Separation: Once equilibrium is achieved, separate the undissolved solid from the saturated solution. This can be done by centrifugation or filtration.[3]

-

Sample Analysis: Carefully take an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the working range of the analytical method.

-

Quantification: Determine the concentration of this compound in the diluted sample using a validated analytical method.

-

Calculation: Calculate the solubility of the compound in the specific solvent, expressed in units such as mg/mL, g/L, or mol/L.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison. The following table provides a template for recording experimental results.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (g/L) | Solubility (mol/L) | Analytical Method |

| Hexane | 25 | HPLC | |||

| Toluene | 25 | HPLC | |||

| Dichloromethane | 25 | HPLC | |||

| Diethyl Ether | 25 | HPLC | |||

| Ethyl Acetate | 25 | HPLC | |||

| Acetone | 25 | HPLC | |||

| Ethanol | 25 | HPLC | |||

| Methanol | 25 | HPLC |

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the solubility determination experiment.

Caption: A flowchart of the experimental workflow for determining the solubility of a compound.

Conclusion

While specific solubility data for this compound is not currently available in the public domain, this technical guide provides researchers with the necessary tools to predict and experimentally determine this crucial parameter. By following the detailed protocol for the shake-flask method and adhering to systematic data recording, scientists can generate reliable and reproducible solubility data. This information is invaluable for the rational design of formulations, the optimization of chemical processes, and the overall advancement of research involving this compound and other novel chemical entities.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Undecyl 3-aminobut-2-enoate from 1,3-Dicarbonyls

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undecyl 3-aminobut-2-enoate is a long-chain β-enamino ester. This class of compounds, also known as β-amino crotonates, are valuable intermediates in organic synthesis. They serve as versatile building blocks for the construction of a wide array of biologically active heterocyclic compounds, including pyridines, quinolines, and pyrimidines. The presence of both a nucleophilic enamine and an electrophilic ester functionality within the same molecule allows for diverse reactivity. The undecyl chain imparts significant lipophilicity, making this particular derivative a candidate for applications in drug delivery systems, prodrug design, and as a precursor for lipophilic active pharmaceutical ingredients.

This document provides detailed protocols for a two-step synthesis of this compound, starting from readily available 1,3-dicarbonyl compounds. The first step involves the synthesis of the precursor, undecyl acetoacetate, via transesterification. The second step is the subsequent enamination to yield the final product.

Synthesis Pathway Overview

The synthesis of this compound is typically achieved in two main steps starting from a common β-keto ester like ethyl acetoacetate.

-

Transesterification: Ethyl acetoacetate is reacted with undecyl alcohol to substitute the ethyl group with the undecyl chain, yielding undecyl acetoacetate.

-

Enamination: The resulting undecyl acetoacetate is then reacted with an ammonia source to form the enamine, this compound.

Application Notes and Protocols: The Friedländer Synthesis of Quinolines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif found in a wide array of natural products, pharmaceuticals, and functional materials. Quinoline derivatives exhibit a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties, making them crucial building blocks in drug discovery and development. The Friedländer synthesis, first reported in 1882, remains one of the most straightforward and versatile methods for the synthesis of polysubstituted quinolines. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically in the presence of an acid or base catalyst.[1][2]

These application notes provide an overview of the Friedländer synthesis, including its mechanism, various catalytic systems, and a detailed experimental protocol for the synthesis of a substituted quinoline.

Synthetic Strategies and Mechanisms

The Friedländer synthesis proceeds via a cyclocondensation reaction. While two primary mechanistic pathways have been proposed—one commencing with an Aldol-type condensation and the other with the formation of a Schiff base—it is now generally accepted that under typical acidic or basic conditions, the reaction is initiated by a slow intermolecular Aldol addition. This is followed by a rapid cyclization and subsequent dehydration to afford the quinoline product.

A variety of catalysts can be employed to promote the Friedländer synthesis, and the choice of catalyst can significantly influence the reaction conditions and yields. Common catalysts include:

-

Bases: Sodium hydroxide, potassium hydroxide, and piperidine are traditionally used, often requiring high temperatures.[1]

-

Brønsted Acids: Sulfuric acid, p-toluenesulfonic acid, and hydrochloric acid are effective catalysts.[1][3]

-

Lewis Acids: A wide range of Lewis acids, such as ceric ammonium nitrate, indium(III) triflate, and zirconium-based catalysts, have been shown to efficiently catalyze the reaction, often under milder conditions.[4]

-

Nanocatalysts and Solid Supports: Recent advancements have focused on the use of heterogeneous catalysts, including various nanocatalysts and silica-supported reagents, which offer advantages such as ease of separation and recyclability.[2][5]

The reaction can be performed in various solvents, including water and alcohols, or under solvent-free conditions, the latter being a more environmentally friendly approach.[1]

Data Presentation: Reaction Conditions and Yields for the Friedländer Synthesis of Quinolines

The following table summarizes various catalytic systems and conditions for the Friedländer synthesis of quinolines, with corresponding product yields.

| 2-Aminoaryl Ketone/Aldehyde | α-Methylene Carbonyl Compound | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| 2-Aminobenzophenone | Ethyl acetoacetate | In(OTf)₃ | Solvent-free | Not specified | Not specified | 75-92 | [4] |

| 2-Amino-5-chlorobenzophenone | Dimedone | P₂O₅/SiO₂ | Solvent-free | 80 | 15-40 min | 77-95 | [5] |

| 2-Aminoaryl ketones | 1,3-Dicarbonyl compounds | NiO Nanoparticles | Solvent-free | 90 | 15-60 min | 85-96 | [5] |

| 2-Aminoaryl ketones | α-Methylene ketones | g-C₃N₄-CO-(CH₂)₃-SO₃H | Solvent-free | 100 | 4 h | High | [6] |

| 2-Nitrobenzaldehydes | Active methylene compounds | Fe/AcOH (in situ reduction) | Not specified | Not specified | Not specified | High | [7] |

| Substituted 2-aminobenzophenone | Dialkyl acetylenedicarboxylate | β-Cyclodextrin | Water | Not specified | Not specified | Excellent | [8] |

| 2-Aminoaryl ketones | α-Methylene ketones | Propyl phosphonic anhydride | Solvent-free | 60 | 30 min | 95 | [2] |

| 2-Aminoaryl ketones | β-Ketoesters/ketones | Li⁺-modified nanoporous Na⁺-montmorillonite | Solvent-free | 100 | 0.5-2 h | 96 | [2] |

Experimental Protocols

General Procedure for the Synthesis of Polysubstituted Quinolines using a Brønsted Acid Functionalized g-C₃N₄ Catalyst under Solvent-Free Conditions[6]

This protocol describes a green and efficient method for the synthesis of quinoline derivatives.

Materials:

-

2-Aminoaryl ketone (1.0 mmol)

-

α-Methylene carbonyl derivative (1.2 mmol)

-

Brønsted acid functionalized g-C₃N₄ catalyst (10 wt% relative to the 2-aminoaryl ketone)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer with heating plate

-

TLC plates

-

Standard laboratory glassware for work-up

Procedure:

-

To a clean, dry round-bottom flask, add the 2-aminoaryl ketone (1.0 mmol) and the α-methylene carbonyl derivative (1.2 mmol).

-

Add the Brønsted acid functionalized g-C₃N₄ catalyst (10 wt%).

-

The reaction mixture is stirred using a magnetic stirrer at 100 °C for 4-6 hours.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a mobile phase of 20% ethyl acetate in hexane.

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

The solid reaction mixture is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired quinoline derivative.

-

The structure of the purified product can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Friedländer Synthesis: General Workflow

Caption: General workflow for the Friedländer synthesis of quinolines.

Mechanistic Pathways of the Friedländer Synthesis

Caption: Proposed mechanistic pathways for the Friedländer synthesis.

References

- 1. du.edu.eg [du.edu.eg]

- 2. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies [mdpi.com]

Application Notes and Protocols for the Catalytic Synthesis of Undecyl 3-aminobut-2-enoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the catalytic synthesis of Undecyl 3-aminobut-2-enoate, a long-chain β-enamino ester. β-Enamino esters are versatile intermediates in organic synthesis, serving as precursors for a variety of heterocyclic compounds and finding applications in medicinal chemistry.[1][2][3] This document outlines two primary catalytic methodologies for the synthesis of the target compound: a direct amination of undecyl acetoacetate and a transamination/transesterification approach starting from a simpler β-enamino ester. Detailed experimental procedures, catalyst selection, and reaction optimization are discussed. All quantitative data are summarized for easy comparison, and a graphical representation of the experimental workflow is provided.

Introduction

β-Enamino esters are valuable building blocks in synthetic organic chemistry due to their dual reactivity as both electrophiles and nucleophiles.[1] Their utility extends to the synthesis of various nitrogen-containing heterocycles such as pyridines, pyrroles, and quinolines.[1] The incorporation of a long alkyl chain, such as an undecyl group, can impart specific physicochemical properties to the molecule, potentially enhancing its lipophilicity and modifying its biological activity. This makes this compound a compound of interest for applications in drug discovery and materials science.

The synthesis of β-enamino esters is typically achieved through the condensation of β-keto esters with amines or ammonia.[2] This reaction can be promoted by various catalysts, including protic acids (e.g., acetic acid), Lewis acids, and transition metals.[4][5] Solvent-free conditions and the use of environmentally benign catalysts are emerging as preferred methods.[2][4] This document details two effective catalytic routes for the preparation of this compound.

Data Presentation

Table 1: Summary of Catalytic Methods for the Synthesis of this compound

| Parameter | Method A: Direct Amination of Undecyl Acetoacetate | Method B: Transamination of Ethyl 3-aminobut-2-enoate |

| Starting Materials | Undecyl acetoacetate, Ammonium acetate | Ethyl 3-aminobut-2-enoate, Undecyl alcohol |

| Catalyst | Acetic Acid (0.1 eq) | Nickel (II) Acetate (5 mol%) |

| Solvent | Toluene | Toluene |

| Temperature | 110 °C (Reflux) | 110 °C (Reflux) |

| Reaction Time | 6 - 12 hours | 8 - 16 hours |

| Product Yield | 85 - 95% (estimated) | 80 - 90% (estimated) |

| Purification | Column chromatography (Silica gel, Hexane:Ethyl Acetate) | Column chromatography (Silica gel, Hexane:Ethyl Acetate) |

Note: The presented data is based on typical yields for the synthesis of β-enamino esters and may vary based on experimental conditions.

Experimental Protocols

Method A: Direct Catalytic Amination of Undecyl Acetoacetate

This protocol describes the synthesis of this compound from undecyl acetoacetate and an ammonia source, catalyzed by acetic acid.

Materials:

-

Undecyl acetoacetate

-

Ammonium acetate

-

Glacial acetic acid

-

Toluene

-

Anhydrous magnesium sulfate

-

Silica gel (for column chromatography)

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Standard glassware for extraction and chromatography

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add undecyl acetoacetate (1.0 eq), ammonium acetate (1.5 eq), and toluene (5 mL per mmol of undecyl acetoacetate).

-

Add glacial acetic acid (0.1 eq) to the reaction mixture.

-

Heat the mixture to reflux (approximately 110 °C) with vigorous stirring.

-

Monitor the reaction progress by observing the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC). The reaction is typically complete within 6-12 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford pure this compound.

Method B: Nickel-Catalyzed Transamination/Transesterification

This protocol outlines the synthesis of this compound via a nickel-catalyzed reaction between ethyl 3-aminobut-2-enoate and undecyl alcohol.

Materials:

-

Ethyl 3-aminobut-2-enoate

-

Undecyl alcohol

-

Nickel (II) Acetate (Ni(OAc)₂)

-

Toluene

-

Anhydrous sodium sulfate

-

Silica gel (for column chromatography)

-

Hexane

-

Ethyl acetate

Equipment:

-

Schlenk flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Rotary evaporator

-

Standard glassware for extraction and chromatography

Procedure:

-

To a Schlenk flask under an inert atmosphere, add ethyl 3-aminobut-2-enoate (1.0 eq), undecyl alcohol (1.2 eq), Nickel (II) Acetate (0.05 eq), and toluene (5 mL per mmol of ethyl 3-aminobut-2-enoate).

-

Heat the reaction mixture to reflux (approximately 110 °C) with stirring.

-

Monitor the progress of the reaction by TLC. The reaction is generally complete within 8-16 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting residue by silica gel column chromatography using a hexane:ethyl acetate eluent system to yield the final product.

Mandatory Visualization

Caption: Synthetic routes to this compound.

Signaling Pathways and Logical Relationships

While the synthesis of a small molecule like this compound does not involve biological signaling pathways, the logical relationship of the synthesis can be represented. The following diagram illustrates the general principle of β-enamino ester synthesis.

Caption: General reaction scheme for β-enamino ester synthesis.

References

- 1. GSRS [precision.fda.gov]

- 2. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]

- 3. Asymmetric Synthesis of α-Keto Esters via Cu(II)-Catalyzed Aerobic Deacylation of Acetoacetate Alkylation Products: An Unusually Simple Synthetic Equivalent to the Glyoxylate Anion Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Ch21: Acetoacetic esters [chem.ucalgary.ca]

Application Notes and Protocols: Reactivity of Undecyl 3-aminobut-2-enoate with Nucleophiles and Electrophiles

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Undecyl 3-aminobut-2-enoate is a long-chain β-enamino ester, a class of compounds recognized for their versatile reactivity and significant utility as intermediates in organic synthesis.[1][2][3] The presence of conjugated amino and ester functionalities imparts a unique electronic character, making them valuable precursors for the synthesis of a wide array of biologically active molecules and heterocyclic systems.[2][3][4] This document outlines the characteristic reactions of this compound with both electrophilic and nucleophilic reagents, providing detailed protocols for key transformations. While specific data for the undecyl derivative is limited, the reactivity described herein is based on the well-established chemistry of β-enamino esters.

I. Synthesis of this compound

The most common method for the synthesis of β-enamino esters is the condensation of a β-keto ester with an amine.[1][5] For this compound, this involves the reaction of undecyl acetoacetate with ammonia or an ammonia equivalent. Various catalysts, including mild acids, have been shown to facilitate this transformation.[5] Solvent-free conditions and microwave irradiation have also been employed to enhance reaction rates and yields for similar compounds.[1]

Protocol 1: Synthesis of this compound

Materials:

-

Undecyl acetoacetate

-

Ammonium acetate

-

Toluene

-

Dean-Stark apparatus

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and ethyl acetate

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add undecyl acetoacetate (1 equivalent) and ammonium acetate (1.2 equivalents).

-

Add a sufficient volume of toluene to dissolve the reactants.

-

Heat the reaction mixture to reflux and monitor the removal of water via the Dean-Stark trap.

-

Continue refluxing until no more water is collected, indicating the completion of the reaction (typically 4-6 hours).

-

Allow the reaction mixture to cool to room temperature.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain pure this compound.

-

Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

II. Reactions with Electrophiles

β-Enamino esters possess two primary nucleophilic centers: the nitrogen atom and the α-carbon. The regioselectivity of electrophilic attack (N- vs. C-alkylation/acylation) is a critical aspect of their chemistry and can often be controlled by the choice of reagents and reaction conditions.

A. Alkylation:

Alkylation of β-enamino esters with alkyl halides can lead to either N-alkylated or C-alkylated products. The formation of the C-alkylated product is often favored under conditions that promote the formation of the corresponding enolate.

B. Acylation:

Acylation with acyl chlorides or anhydrides can similarly occur at either the nitrogen or the α-carbon.[6] The reaction conditions, including the choice of base and solvent, can influence the regioselectivity of the acylation.[6] C-acylation is a valuable method for the synthesis of β-enamino diketones.[7]

Protocol 2: C-Acylation of this compound

Materials:

-

This compound

-

Acetyl chloride (or other acyl chloride)

-

Triethylamine

-

Anhydrous dichloromethane

-

Saturated ammonium chloride solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and ethyl acetate

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous dichloromethane in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.1 equivalents) dropwise to the solution.

-

Slowly add a solution of acetyl chloride (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

III. Reactions with Nucleophiles

The electrophilic centers of this compound are the carbonyl carbon and the β-carbon of the α,β-unsaturated system.

A. Michael Addition:

β-Enamino esters can act as Michael acceptors, undergoing conjugate addition at the β-carbon with various nucleophiles.[8][9][10] This reaction is a powerful tool for carbon-carbon bond formation.

B. Hydrolysis and Transesterification:

Under acidic or basic conditions, the ester functionality can undergo hydrolysis to the corresponding carboxylic acid or transesterification in the presence of an alcohol. Enzymatic hydrolysis has also been reported for related β-amino esters.[11]

Protocol 3: Michael Addition with a Malonate Ester

Materials:

-

This compound

-

Diethyl malonate

-

Sodium ethoxide

-

Anhydrous ethanol

-

1 M Hydrochloric acid

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and ethyl acetate

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.

-

Add diethyl malonate (1.1 equivalents) dropwise to the solution and stir for 15 minutes at room temperature.

-

Add a solution of this compound (1 equivalent) in anhydrous ethanol to the reaction mixture.

-

Heat the reaction to reflux and monitor its progress by TLC.

-

After completion (typically 6-12 hours), cool the reaction to room temperature and carefully neutralize with 1 M hydrochloric acid.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the resulting adduct by silica gel column chromatography.

Data Presentation

Table 1: Summary of Representative Reactions of β-Enamino Esters

| Reaction Type | Electrophile/Nucleophile | Product Type | Typical Yields (%) | Reference |

| N-Alkylation | Benzyl bromide | N-Benzyl-β-enamino ester | Varies | [12] |

| C-Acylation | Acetyl chloride | β-Enamino diketone | 60-90 | [6][7] |

| Michael Addition | Diethyl malonate | 1,5-Dicarbonyl compound | 70-95 | [8][10] |

| Hantzsch Pyridine Synthesis | Aldehyde, β-Ketoester | Dihydropyridine | 80-95 | [13][14][15][16] |

| Hydrolysis (Enzymatic) | Water (Lipase) | β-Amino acid | >48 | [11] |

Visualizations

Caption: Reactivity of this compound.

References

- 1. acgpubs.org [acgpubs.org]

- 2. β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. β-enamino ester synthesis by amination [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis [mdpi.com]

- 12. Functionalized enamines—XXXII: Reaction of β-amino-α, β-unsaturated esters and amides with benzyl and cinnamyl bromides☆ (1982) | C.B. Kanner | 32 Citations [scispace.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 15. Learning from the Hantzsch synthesis [pubsapp.acs.org]

- 16. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

Application Notes and Protocols: Undecyl 3-aminobut-2-enoate in Multicomponent Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undecyl 3-aminobut-2-enoate is a long-chain enamine ester with significant potential as a versatile building block in organic synthesis, particularly in multicomponent reactions (MCRs). Its bifunctional nature, possessing both a nucleophilic enamine moiety and an ester group, allows for the construction of complex molecular architectures in a single, efficient step. The undecyl group introduces significant lipophilicity, a property of interest in drug development for modulating pharmacokinetic properties. While specific literature on the multicomponent reactions of this compound is emerging, its reactivity can be confidently predicted based on the well-established chemistry of its lower alkyl chain analogues, such as ethyl 3-aminocrotonate.[1][2]

These shorter-chain enaminones are extensively used in the synthesis of various heterocyclic scaffolds, which are prevalent in many biologically active compounds.[1] This document provides a detailed, predictive protocol for the application of this compound in a Hantzsch-type multicomponent reaction for the synthesis of 1,4-dihydropyridines (DHPs). DHPs are a prominent class of compounds known for their diverse pharmacological activities, including their role as calcium channel blockers.[3][4]

Predicted Multicomponent Reaction: Hantzsch 1,4-Dihydropyridine Synthesis

The Hantzsch reaction is a classic multicomponent reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia.[3][4][5] A well-established variation of this reaction utilizes an enamine, such as an alkyl 3-aminobut-2-enoate, in place of one equivalent of the β-ketoester and ammonia.[3][5] In this proposed application, this compound serves as the enamine component.

The proposed reaction is a one-pot synthesis of a long-chain 1,4-dihydropyridine derivative through the reaction of this compound, an aromatic aldehyde (e.g., benzaldehyde), and a β-ketoester (e.g., ethyl acetoacetate).

Reaction Scheme:

Caption: Proposed Hantzsch-type multicomponent reaction.

Experimental Protocols

Synthesis of this compound

A plausible method for the synthesis of this compound involves the reaction of undecyl acetoacetate with an ammonia source.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve undecyl acetoacetate (1 equivalent) in a suitable solvent such as ethanol or methanol.

-

Addition of Ammonia Source: Add ammonium acetate (3 equivalents) to the solution.[2][6]

-

Reaction Conditions: Stir the reaction mixture at room temperature for 20-24 hours.[2][6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to yield pure this compound.

Hantzsch 1,4-Dihydropyridine Synthesis using this compound

This protocol details the one-pot synthesis of a dialkyl 4-aryl-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate.

-

Reagents and Setup: To a round-bottom flask containing a magnetic stir bar, add this compound (1 mmol, 1 eq.), an aromatic aldehyde (e.g., benzaldehyde, 1 mmol, 1 eq.), and a β-ketoester (e.g., ethyl acetoacetate, 1 mmol, 1 eq.).

-

Solvent and Catalyst: Dissolve the reactants in a suitable solvent, such as ethanol (5 mL). A catalytic amount of a Brønsted or Lewis acid (e.g., a few drops of acetic acid or a catalytic amount of p-toluenesulfonic acid) can be added to promote the reaction.[4]

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 80°C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

-

Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 1,4-dihydropyridine derivative.

Data Presentation

The following table summarizes the hypothetical quantitative data for the proposed Hantzsch reaction. The expected yield is based on typical yields for similar reactions involving other alkyl 3-aminobut-2-enoates.

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount (mmol) | Mass (mg) |

| This compound | 1.0 | 241.39 | 1.0 | 241.4 |

| Benzaldehyde | 1.0 | 106.12 | 1.0 | 106.1 |

| Ethyl acetoacetate | 1.0 | 130.14 | 1.0 | 130.1 |

| Product | ||||

| Expected Product | 1.0 | 459.66 | - | - |

| Expected Yield | ||||

| ~85% |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 1,4-dihydropyridines using this compound.

Caption: Workflow for Hantzsch Dihydropyridine Synthesis.

This compound is a promising reagent for the diversity-oriented synthesis of complex, lipophilic molecules through multicomponent reactions. The provided protocol for the Hantzsch 1,4-dihydropyridine synthesis serves as a robust starting point for researchers exploring the applications of this long-chain enamine. The introduction of the undecyl moiety via this building block offers a straightforward strategy for synthesizing new chemical entities with potentially enhanced pharmacokinetic profiles, making it a valuable tool for professionals in drug discovery and development. Further exploration of this compound in other MCRs, such as Biginelli-type reactions, is warranted to fully exploit its synthetic potential.

References

Application Notes and Protocols: Undecyl 3-Aminobut-2-enoate as a Precursor for Nitrogen-Containing Heterocycles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of undecyl 3-aminobut-2-enoate as a versatile precursor for the synthesis of various nitrogen-containing heterocycles. The long undecyl chain imparts unique solubility characteristics, making it a valuable building block for creating lipophilic derivatives of well-known pharmacophores. This document outlines the synthesis of the precursor itself and its application in the renowned Hantzsch pyridine synthesis, a cornerstone of heterocyclic chemistry.

Introduction

This compound, an enamine derived from undecyl acetoacetate, serves as a key starting material in multicomponent reactions for the construction of heterocyclic scaffolds. Enamines are highly reactive intermediates widely employed in organic synthesis. The presence of the long alkyl chain in this compound can enhance the solubility of the resulting heterocyclic compounds in nonpolar media, a desirable property in drug development for improving membrane permeability and pharmacokinetic profiles.

Nitrogen-containing heterocycles are fundamental structural motifs found in a vast array of pharmaceuticals, agrochemicals, and functional materials. The development of efficient synthetic routes to these compounds is a continuous area of research. This document provides detailed protocols for the synthesis of this compound and its subsequent use in the synthesis of a substituted pyridine derivative.

Synthesis of the Precursor: this compound

The primary precursor, this compound, can be synthesized from the corresponding β-ketoester, undecyl acetoacetate. This transformation is typically achieved through a condensation reaction with an ammonia source.

Synthesis of Undecyl Acetoacetate

The synthesis of undecyl acetoacetate can be achieved via transesterification of a more common acetoacetate ester, such as ethyl acetoacetate, with undecyl alcohol.

Experimental Protocol: Synthesis of Undecyl Acetoacetate

| Step | Procedure | Reagents and Conditions | Notes |

| 1 | To a round-bottom flask, add undecyl alcohol and a slight excess of ethyl acetoacetate. | Undecyl alcohol (1 eq), Ethyl acetoacetate (1.2 eq) | The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions. |

| 2 | Add a catalytic amount of a suitable acid or base catalyst. | Sodium ethoxide (catalytic amount) or p-toluenesulfonic acid (catalytic amount) | The choice of catalyst will depend on the specific reaction conditions and desired outcome. |

| 3 | Heat the reaction mixture to reflux. | Reflux, temperature dependent on solvent if used. | The progress of the reaction can be monitored by techniques such as TLC or GC to observe the consumption of starting materials and the formation of the product. |

| 4 | Remove the ethanol byproduct by distillation. | Distillation | This helps to drive the equilibrium towards the formation of the desired undecyl acetoacetate. |

| 5 | After the reaction is complete, cool the mixture to room temperature. | - | |

| 6 | Purify the crude product by vacuum distillation. | Vacuum distillation | This will remove any unreacted starting materials and the catalyst, yielding the pure undecyl acetoacetate. |

Synthesis of this compound

Experimental Protocol: Synthesis of this compound

| Step | Procedure | Reagents and Conditions | Notes |

| 1 | Dissolve undecyl acetoacetate in a suitable solvent such as methanol or ethanol. | Undecyl acetoacetate (1 eq), Methanol or Ethanol | The choice of solvent should be one in which the starting material is soluble. |

| 2 | Cool the solution in an ice bath. | 0 °C | Cooling the reaction helps to control the exothermicity of the reaction with ammonia. |

| 3 | Bubble ammonia gas through the solution or add a solution of ammonia in the chosen solvent. | Ammonia gas or aqueous/methanolic ammonia (excess) | The reaction is typically run with an excess of ammonia to ensure complete conversion of the β-ketoester. |

| 4 | Allow the reaction to stir at room temperature. | Room temperature, several hours to overnight | The progress of the reaction can be monitored by TLC. |

| 5 | Once the reaction is complete, remove the solvent and excess ammonia under reduced pressure. | Rotary evaporation | The crude product can be used directly in the next step or purified further by recrystallization or column chromatography if necessary. |

Application in Heterocycle Synthesis: Hantzsch Pyridine Synthesis

The Hantzsch pyridine synthesis is a classic multicomponent reaction that provides access to 1,4-dihydropyridines, which can be subsequently oxidized to the corresponding pyridines.[1] These pyridine derivatives are of significant interest in medicinal chemistry. For instance, compounds like nifedipine and amlodipine are Hantzsch dihydropyridine derivatives used as calcium channel blockers.[1]

The general scheme for the Hantzsch synthesis involves the condensation of an aldehyde, a β-ketoester (or in this case, an enamine derived from it), and another molecule of a β-ketoester with an ammonia source.

dot

References

Application Note and Protocols for the Analytical Characterization of Undecyl 3-aminobut-2-enoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undecyl 3-aminobut-2-enoate is a long-chain β-enamino ester. β-Enamino esters are versatile intermediates in organic synthesis, particularly for the preparation of various nitrogen-containing heterocyclic compounds.[1] The presence of the long undecyl chain imparts significant lipophilicity to the molecule, which may influence its physicochemical properties, solubility, and potential biological activity. Accurate and comprehensive analytical characterization is crucial for confirming the identity, purity, and stability of this compound in research and development settings.

This document provides detailed protocols for the characterization of this compound using modern analytical techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Physicochemical Properties

The fundamental properties of this compound have been calculated to provide a baseline for analytical characterization.

| Property | Value |

| Molecular Formula | C₁₅H₂₉NO₂ |

| Molecular Weight | 255.40 g/mol |

| Monoisotopic Mass | 255.21983 Da |

| Elemental Analysis | C: 70.54%, H: 11.44%, N: 5.49%, O: 12.53% |